molecular formula C25H25NO2 B589218 (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1427325-49-2

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B589218
CAS No.: 1427325-49-2
M. Wt: 371.5
InChI Key: LQWPINYSBSBWIN-UHFFFAOYSA-N
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Description

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone, is a synthetic cannabinoid. It is structurally similar to JWH 018, a well-known cannabinoid receptor agonist. This compound is part of the naphthoylindole family and has been studied for its potential biological activities .

Scientific Research Applications

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of the JWH 018 6-methoxyindole analog is the cannabinoid receptor . This compound is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The cannabinoid receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The exact mode of action of the JWH 018 6-methoxyindole analog is currently unknown . It is known that jwh 018, a compound structurally similar to the 6-methoxyindole analog, acts as a full agonist at both the cb1 and cb2 cannabinoid receptors . It is therefore plausible that the 6-methoxyindole analog may interact with its targets in a similar manner, leading to changes in the physiological processes regulated by the endocannabinoid system.

Biochemical Pathways

JWH 018 is known to mimic the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling .

Pharmacokinetics

The pharmacokinetic properties of the JWH 018 6-methoxyindole analog, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Result of Action

The molecular and cellular effects of the JWH 018 6-methoxyindole analog’s action are currently unknown . Given its structural similarity to jwh 018, it is plausible that it may produce effects in animals similar to those of tetrahydrocannabinol (thc), a cannabinoid naturally present in cannabis .

Biochemical Analysis

Biochemical Properties

JWH 018 6-methoxyindole analog plays a role in biochemical reactions primarily through its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids that act as agonists at cannabinoid receptors, particularly CB1 and CB2 .

Cellular Effects

The cellular effects of JWH 018 6-methoxyindole analog are inferred from its structural similarity to other synthetic cannabinoids. It is likely to influence cell signaling pathways, gene expression, and cellular metabolism through its action on cannabinoid receptors . These effects can vary depending on the cell type and the presence of specific receptors, but detailed studies on this compound’s cellular effects are limited .

Molecular Mechanism

At the molecular level, JWH 018 6-methoxyindole analog exerts its effects by binding to cannabinoid receptors, mimicking the action of naturally occurring endocannabinoids . This binding can lead to the activation or inhibition of various signaling pathways, enzyme activities, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 018 6-methoxyindole analog may change over time due to its stability and degradation. Synthetic cannabinoids like JWH 018 are known to have varying stability, which can influence their long-term effects on cellular function . Specific studies on the temporal effects of JWH 018 6-methoxyindole analog are lacking .

Dosage Effects in Animal Models

The effects of JWH 018 6-methoxyindole analog in animal models can vary with different dosages. Higher doses of synthetic cannabinoids are often associated with increased toxicity and adverse effects .

Metabolic Pathways

JWH 018 6-methoxyindole analog is metabolized through pathways similar to those of other synthetic cannabinoids. It undergoes phase I metabolism involving cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and toxicity .

Transport and Distribution

It is likely to be transported and distributed similarly to other synthetic cannabinoids, which often involve interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of JWH 018 6-methoxyindole analog is not specifically described in the literature. It is expected to localize to cellular compartments where cannabinoid receptors are present, such as the plasma membrane and possibly intracellular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of the methoxy group on the indole ring, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .

Properties

IUPAC Name

(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWPINYSBSBWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016891
Record name (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-49-2
Record name (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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